2,2'-Dimethoxybenzophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds provides insight into methods that could be applied to 2,2'-Dimethoxybenzophenone. A noteworthy synthesis involves the use of tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes starting from easily accessible precursors. This method exhibits significant stereoselectivity, favoring the formation of Z isomers, and is confirmed by X-ray diffraction analysis for determining double bond configuration (Gabriele et al., 2006).
Molecular Structure Analysis
Studies on molecular structures related to 2,2'-Dimethoxybenzophenone, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been conducted using gas-phase electron diffraction and quantum chemical calculations. These studies provide detailed insights into the conformational properties and stability of various conformers, enhancing our understanding of the molecular structure of dimethoxybenzophenones (Dorofeeva et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of dimethoxybenzophenones has been explored in various contexts, including their participation in reactions leading to novel compounds. One interesting reaction involves the formation of thiacyclopent-2-ene derivatives through interactions with tetracyanoethylene, showcasing the compound's versatility in organic synthesis (Okuma & Tsujimoto, 2001).
Physical Properties Analysis
The physical properties of dimethoxybenzophenones, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. The crystal structures of similar compounds have been extensively studied, revealing the importance of intermolecular interactions and molecular conformation in determining the physical properties of these materials (Hijikata et al., 2010).
Chemical Properties Analysis
The chemical properties of 2,2'-Dimethoxybenzophenone, including its reactivity, photostability, and potential as a precursor for further chemical modifications, are areas of active research. Studies on similar compounds highlight the role of methoxy groups in affecting the compound's reactivity and interaction with other chemical entities, thus informing the chemical properties analysis of 2,2'-Dimethoxybenzophenone (Varfolomeev et al., 2010).
Scientific Research Applications
Synthesis Applications :
- The 'acetal method' enables stepwise tethering of two monomeric phenols for heterodimer synthesis, enforcing ortho regioselectivity and allowing selective intramolecular reactions to create dibenzo[1,3]dioxepines, which can then be hydrolytically removed to reveal the 2,2'-biphenol target (Masters, Bihlmeier, Klopper, & Bräse, 2013).
- Anomalous Friedel–Crafts reactions with 2,6-dimethoxybenzoyl chloride and benzene yield various benzophenone derivatives, illustrating the chemical versatility of these compounds (Fletcher & Marlow, 1970).
Environmental and Toxicological Studies :
- Studies on riboflavin-sensitized photooxidation of chlorophenols in water reveal insights into potential environmental pathways and risks of chlorinated dibenzo-p-dioxins formation (Plimmer & Klingebiel, 1971).
- A toxicokinetic and metabolic study of 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone in rats reveals its prompt metabolism to various metabolites, highlighting the importance of understanding the biological effects of these compounds (Li, Li, Xu, & Luo, 2016).
Photochemical Applications :
- Microphotochemistry involving 4,4'-dimethoxybenzophenone demonstrated superior conversion rates and yields in microflow conditions compared to batch photoreactors, indicating potential applications in photochemical processes (Shvydkiv, Nolan, & Oelgemöller, 2011).
- The study of optical and magnetic properties of disubstituted benzophenones with lowest 3nπ* states, including 4,4'-dimethoxybenzophenone, contributes to the understanding of their phosphorescence and optically detected magnetic resonance (ODMR) spectra (Velden, Boer, & Veeman, 1981).
Safety And Hazards
properties
IUPAC Name |
bis(2-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNBCDKAHGNAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927043 | |
Record name | Bis(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dimethoxybenzophenone | |
CAS RN |
1336-26-1, 13102-33-5 | |
Record name | Methanone, bis(methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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